2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Overview
Description
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid is a chemical compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is known for its unique structural features, which include a quinoline core substituted with a cyclopropyl group and a fluorophenyl group
Preparation Methods
The synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid typically involves a multi-step process. One notable method is the total mechano-synthesis route, which begins with readily available 4-bromoquinoline. This method incorporates several key reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of 4-bromoquinoline with 4-fluorophenylboronic acid in the presence of a palladium catalyst to form the desired quinoline derivative.
Minisci C–H Alkylation: This step introduces the cyclopropyl group through a radical alkylation process.
Oxidation Heck Coupling: The final step involves the oxidation of the intermediate to form the carboxylic acid group
These reactions are carried out under specific conditions to ensure high yield and purity of the final product. The total mechano-synthesis route is noted for its eco-friendly reaction conditions and scalability, making it suitable for industrial production .
Chemical Reactions Analysis
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline core .
Scientific Research Applications
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid has a wide range of scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound’s structural features make it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.
Industry: The compound’s synthesis and reactions are of interest for developing efficient and sustainable industrial processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of its derivative pitavastatin, the compound acts as an HMG-CoA reductase inhibitor, which is crucial for lowering cholesterol levels. The quinoline core and its substituents play a key role in binding to the enzyme’s active site, thereby inhibiting its activity .
Comparison with Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Methyl 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate: This compound is a methyl ester derivative and serves as an intermediate in the synthesis of pitavastatin
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic acid: Another closely related compound with similar structural features
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-13-9-7-11(8-10-13)16-14-3-1-2-4-15(14)21-18(12-5-6-12)17(16)19(22)23/h1-4,7-10,12H,5-6H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCNMNAUQZYOFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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